molecular formula C8H7BrClNO2 B1381574 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid CAS No. 1781220-56-1

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1381574
CAS No.: 1781220-56-1
M. Wt: 264.5 g/mol
InChI Key: LUYQHVRACIFPCL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1781220-56-1 . It has a molecular weight of 264.51 and its IUPAC name is 5-bromo-2-chloro-4,6-dimethylnicotinic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClNO2/c1-3-5 (8 (12)13)7 (10)11-4 (2)6 (3)9/h1-2H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 264.51 .

Scientific Research Applications

Synthesis and Intermediates

One notable application of compounds related to 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is in the synthesis of intermediates for new insecticides. For example, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is an important intermediate in the synthesis of chlorantraniliprole, a new class of insecticide. This synthesis involves several steps starting from 2,3-dichloropyridine, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, resulting in a product with a 41.3% yield. This method offers advantages in terms of simplicity, speed, and purity due to the aqueous layer extraction of impurities (Niu Wen-bo, 2011).

Metal-Bearing Pyrimidines

Another research direction involves the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. These compounds are synthesized from dibromo-trifluoromethyl pyrimidines through halogen/metal permutation followed by carboxylation, leading to high yields of the corresponding 5-carboxylic acids. This approach demonstrates the stability and reactivity of pyrimidyllithium species when flanked by electron-withdrawing groups, offering pathways for synthesizing various functionalized pyrimidines (M. Schlosser, O. Lefebvre, L. Ondi, 2006).

Cocrystal Formation

Research into cocrystals involving carboxylic acids and pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, reveals insights into molecular interactions and crystal engineering. These studies focus on the formation of cocrystals with different carboxylic acids, exploring the hydrogen bonding patterns and the impact of protonation sites on cation formation. Such research contributes to our understanding of solid-state chemistry and the design of molecular materials with desired properties (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, J. Wikaira, 2018).

Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQHVRACIFPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 6
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid

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